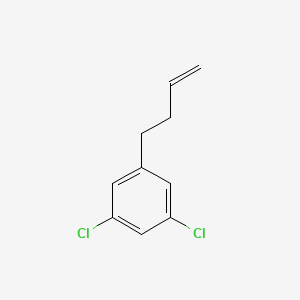

4-(3,5-Dichlorophenyl)-1-butene

Description

4-(3,5-Dichlorophenyl)-1-butene is an organic compound characterized by a four-carbon alkene chain (1-butene) substituted at the fourth position with a 3,5-dichlorophenyl group. Its molecular formula is C₁₀H₁₀Cl₂, with a molecular weight of 201.1 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to the versatility of the dichlorophenyl group in cross-coupling and addition reactions .

Properties

IUPAC Name |

1-but-3-enyl-3,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFFIGBTLPTTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280362 | |

| Record name | Benzene, 1-(3-buten-1-yl)-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-12-2 | |

| Record name | Benzene, 1-(3-buten-1-yl)-3,5-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(3-buten-1-yl)-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate alkenes in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of continuous flow reactors can enhance the production efficiency and reduce the overall cost .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction reactions can convert the double bond into a single bond, forming 4-(3,5-dichlorophenyl)butane. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate

Reduction: Hydrogen gas, palladium catalyst

Substitution: Amines, thiols

Major Products Formed

Oxidation: Epoxides, alcohols

Reduction: 4-(3,5-Dichlorophenyl)butane

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

4-(3,5-Dichlorophenyl)-1-butene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-1-butene involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by affecting key enzymes involved in energy production . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(3,5-Dichlorophenyl)-1-butene and related compounds:

*Compound A: 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide

Reactivity and Functional Implications

- Alkene Reactivity : The double bond in this compound facilitates reactions like Diels-Alder additions or electrophilic substitutions, making it valuable for synthesizing complex molecules. In contrast, the succinimide ring in NDPS and the amide groups in Patent Compound A confer stability and bioactivity, enabling interactions with biological targets .

- Substituent Effects : The 3,5-dichlorophenyl group increases lipophilicity in all compounds, but its impact varies. In NDPS, this group contributes to nephrotoxicity by promoting renal accumulation . In Patent Compound A, the trifluoromethyl and isoxazole groups enhance pesticidal activity by resisting metabolic degradation .

Biological Activity

4-(3,5-Dichlorophenyl)-1-butene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and providing a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a butene chain, which contributes to its unique chemical properties. The presence of chlorine atoms in the phenyl ring enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria, demonstrating potential as a therapeutic agent in treating infections.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. The compound's mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Binding : It can bind to certain receptors on cell membranes, affecting signal transduction pathways that regulate cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of various concentrations of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.